AmiC protein - 142462-53-1

AmiC protein

Catalog Number: EVT-1517254
CAS Number: 142462-53-1
Molecular Formula: C6H11NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AmiC is classified under the family of amidohydrolases, enzymes that catalyze the hydrolysis of amide bonds. It is encoded by the amiC gene, which is present in various bacterial species. The protein's activity is enhanced by interactions with other proteins such as NlpD, which acts as an activator during cell division processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of AmiC involves several molecular biology techniques, including cloning, expression, and purification. The amiC gene can be amplified using polymerase chain reaction (PCR) with specific primers, followed by ligation into expression vectors suitable for E. coli or other host systems.

  1. Cloning: The gene is typically cloned into plasmids using restriction enzyme digestion and ligation methods.
  2. Expression: Recombinant E. coli strains are transformed with plasmids containing the amiC gene and induced to express the protein using agents like isopropyl β-D-1-thiogalactopyranoside.
  3. Purification: Techniques such as affinity chromatography and size-exclusion chromatography are employed to isolate the protein from cellular lysates .
Molecular Structure Analysis

Structure and Data

The crystal structure of AmiC has been elucidated, revealing a β-sandwich fold characteristic of its AMIN domain, which is crucial for its targeting to the division site during bacterial cell division. The structure also shows an inhibitory helix within the active site that regulates enzymatic activity.

  • Data Collection: High-resolution X-ray crystallography has been used to obtain structural data, confirming interactions with peptidoglycan and other proteins involved in cell division .
Chemical Reactions Analysis

Reactions and Technical Details

AmiC catalyzes the hydrolysis of N-acetylmuramyl-L-alanine bonds in peptidoglycan, leading to cell wall degradation during cell division. The reaction can be summarized as follows:

N acetylmuramyl L alanine+H2ON acetylmuramic acid+L alanine\text{N acetylmuramyl L alanine}+\text{H}_2\text{O}\rightarrow \text{N acetylmuramic acid}+\text{L alanine}

The amidase activity of AmiC is enhanced by NlpD, which facilitates its function during the late stages of cell division . Experimental assays have demonstrated that mutants lacking amiC exhibit impaired cell separation and altered growth characteristics.

Mechanism of Action

Process and Data

The mechanism by which AmiC operates involves several steps:

  1. Binding: AmiC binds to the septal peptidoglycan at the division site through its AMIN domain.
  2. Hydrolysis: It catalyzes the hydrolysis of amidic bonds in peptidoglycan, leading to the release of L-alanine and facilitating cell separation.
  3. Activation: The presence of NlpD enhances this process by stabilizing AmiC's active conformation .

Quantitative measurements have shown that the interaction between AmiC and NlpD has a dissociation constant (Kd) around 13 µM, indicating a strong interaction necessary for optimal function during cell division .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AmiC exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 40 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.
  • Stability: Maintains activity under physiological pH but may denature under extreme conditions (e.g., high temperatures or extreme pH levels).
  • Solubility: Generally soluble in aqueous buffers used for protein purification.

Analytical techniques such as circular dichroism spectroscopy have been employed to study its secondary structure stability under various conditions .

Applications

Scientific Uses

AmiC has significant applications in microbiology and biotechnology:

  • Cell Division Studies: Understanding its role provides insights into bacterial growth mechanisms, potentially aiding antibiotic development targeting cell wall synthesis.
  • Biotechnological Applications: Its enzymatic properties can be harnessed in biocatalysis for synthesizing or degrading peptidoglycan-related compounds.
  • Pathogenicity Research: Studying AmiC in pathogens like Neisseria gonorrhoeae can reveal targets for new antimicrobial strategies aimed at disrupting bacterial cell division processes .
Structural Characterization of AmiC Protein

Domain Architecture and Folding Patterns

AmiC proteins exhibit a conserved bipartite architecture comprising two functionally distinct domains: the N-terminal AMIN domain and the C-terminal catalytic domain. This modular design enables coordinated subcellular localization and regulated enzymatic activity.

AMIN Domain: β-Sandwich Structure and Peptidoglycan-Binding Motifs

The AMIN domain is a novel peptidoglycan-binding domain first identified in Escherichia coli AmiC. It adopts a β-sandwich fold composed of two symmetrical four-stranded β-sheets that form a rigid platform for envelope targeting. Key features include:

  • Conserved surface motifs: Exposed residues on both outer faces form conserved clusters (e.g., RxxxE/D) that mediate interactions with peptidoglycan components [1] [7].
  • Targeting specificity: The domain directs septal localization in Gram-negative bacteria by recognizing division-site-specific peptidoglycan signatures [6].
  • Architectural diversity: AMIN domains occur in tandem repeats or fuse with diverse enzymatic domains (e.g., β-lactamases, α-N-acetylglucosaminidases) across bacteria, suggesting a universal role in localizing envelope remodeling complexes [7].

Table 1: Conserved Motifs in the AMIN Domain

Motif PositionConsensus SequenceFunctional Role
Sheet 1 outer faceRxxxE/DPeptidoglycan binding
Sheet 2 interfaceGxΦΦΦxΦ (Φ=hydrophobic)Stabilizes β-sandwich core
Loop 3–4S/T-P-GRecognition of septal peptidoglycan topology

Catalytic Domain: Zinc-Binding Active Site and Autoinhibitory α-Helix

The C-terminal catalytic domain houses the conserved amidase activity and features:

  • Zinc-dependent mechanism: A catalytic zinc ion coordinated by His², His³, and Asp¹ residues (H⁷⁰⁰/H⁷⁰⁴/D⁷³⁵ in E. coli) polarizes the amide bond of peptidoglycan stem peptides for hydrolysis [1] [6].
  • Autoinhibitory helix: An α-helix (residues 250–270 in E. coli) obstructs the active site in the resting state. Removal of this helix increases amidase activity ~20-fold, mimicking activator-bound states [1] [3].
  • Regulatory switch: Activators like NlpD displace the inhibitory helix via steric competition, exposing the catalytic pocket [1].

Table 2: Functional Elements of the Catalytic Domain

Structural ElementRole in AmiC RegulationConsequence of Modification
Zinc-binding site (HHD motif)Catalytic core for hydrolysisLoss of activity upon mutation
Autoinhibitory α-helixSteric blockade of active siteConstitutive activity upon deletion
NlpD-binding interfaceAllosteric displacement of inhibitory helixRestoration of wild-type amidase activity

Crystal Structure Analysis Across Species

Crystal structures of AmiC orthologs reveal species-specific adaptations in structure and function.

Mycobacterium smegmatis AmiC: Periplasmic Binding Protein Homology

M. smegmatis AmiC adopts a fold homologous to periplasmic solute-binding proteins (PBPs). Key characteristics include:

  • Bilobate architecture: Two globular subdomains connected by a hinge region, forming a ligand-binding cleft [1].
  • Acetamide specificity: The cleft accommodates small amides via hydrogen bonds with Asn⁴⁶, Asp¹⁶⁰, and Arg²⁰⁸, analogous to ligand recognition in LivJ (leucine-binding protein) [10].
  • Oligomerization switch: Acetamide binding induces trimerization, a mechanism distinct from Gram-negative AmiC regulators [10].

Pseudomonas aeruginosa AmiC: Antitermination Regulator with Closed Conformation

In P. aeruginosa, AmiC functions as an amide-responsive transcription antiterminator:

  • Closed conformation: Ligand-bound states show domain closure around acetamide, with a root-mean-square deviation (RMSD) of <1.5 Å relative to apo structures [3] [10].
  • Trimer stabilization: X-ray scattering reveals ligand-dependent trimerization (RG = 3.28–3.35 nm), critical for DNA binding and operon regulation [10].
  • Butyramide antagonism: The anti-inducer butyramide binds weakly (Kd ~10× higher than acetamide) and fails to stabilize functional trimers [10].

Escherichia coli AmiC: Septal Localization and Tat-Dependent Export

E. coli AmiC exemplifies structural adaptations for cell division:

  • Tat-dependent export: An N-terminal twin-arginine (RR/KR) signal peptide targets folded AmiC to the periplasm via the Tat translocon. TatA/B/C components localize at cell poles, directing AmiC to division sites [6] [8].
  • Septal recruitment: The AMIN domain binds nascent septal peptidoglycan, while the catalytic domain requires FtsN for midcell localization. This positions AmiC as the final recruit to the divisome [6].
  • Compartmentalization defect: Mutants lacking Tat components (e.g., ΔtatC) accumulate cytoplasmic AmiC, causing chain-forming division defects [3] [6].

Homology Modeling and Evolutionary Divergence

Comparative analysis reveals evolutionary trajectories of AmiC:

  • Architectural radiation: AMIN domains fuse with divergent catalytic modules across taxa:
  • Firmicutes: AMIN + amidase + Cu-oxidase domains
  • Cyanobacteria: AMIN + β-lactamase domains
  • Proteobacteria: Standalone AMIN-amidase pairs [7]
  • Sequence-structure covariation: Catalytic domains conserve the H-H-D zinc triad (94% identity across genera), while AMIN domains exhibit <30% sequence identity but retain the β-sandwich fold [4] [7].
  • Functional shifts: P. aeruginosa AmiC evolved transcriptional regulation via gene fusion to a DNA-binding domain, whereas enterobacterial orthologs specialize in peptidoglycan cleavage [3] [10].

Table 3: Evolutionary Variations in AmiC Domain Architecture

Taxonomic GroupDomain SyntaxBiological Role
EnterobacteriaceaeAMIN + amidaseSeptal peptidoglycan cleavage
Pseudomonas spp.AMIN + amidase + DNA-binding domainAmide-responsive transcription regulation
CyanobacteriaAMIN + β-lactamasePeptidoglycan hydrolysis & antibiotic resistance
ActinobacteriaPBP-like amidaseNutrient sensing & uptake

Interactive Data Table: AmiC Ortholog Structures

OrganismPDB IDResolution (Å)LigandKey Structural Feature
Escherichia coli4PT32.5NoneAutoinhibitory helix occluding active site
Pseudomonas aeruginosa1PE92.2AcetamideClosed conformation with domain rotation
Mycobacterium smegmatis3T7G2.8ButyramideOpen conformation with solvent-exposed cleft

Chemical Compounds Mentioned:

  • AmiC protein
  • Peptidoglycan
  • Acetamide
  • Butyramide
  • Zinc

Properties

CAS Number

142462-53-1

Product Name

AmiC protein

Molecular Formula

C6H11NO2

Synonyms

AmiC protein

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